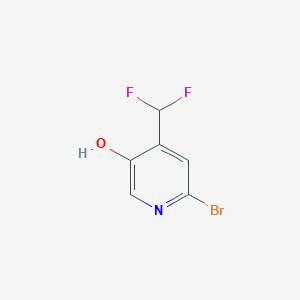

6-Bromo-4-(difluoromethyl)pyridin-3-ol

Description

6-Bromo-4-(difluoromethyl)pyridin-3-ol is a halogenated pyridine derivative featuring a hydroxyl group at position 3, a bromine atom at position 6, and a difluoromethyl substituent at position 2. The difluoromethyl group introduces both steric and electronic effects due to fluorine’s high electronegativity, which can influence the compound’s acidity, lipophilicity, and metabolic stability . Pyridin-3-ol scaffolds are prevalent in medicinal chemistry, often serving as intermediates for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C6H4BrF2NO |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

6-bromo-4-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H |

InChI Key |

LBSYBGMRWISSQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethyl)pyridin-3-ol typically involves the introduction of bromine and difluoromethyl groups onto a pyridine ring. One common method is the bromination of 4-(difluoromethyl)pyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-4-(difluoromethyl)pyridin-3-ol may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired compound in its pure form.

Types of Reactions:

Substitution Reactions: 6-Bromo-4-(difluoromethyl)pyridin-3-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of pyridine amines or alcohols.

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediate:

6-Bromo-4-(difluoromethyl)pyridin-3-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo substitution reactions enhances its utility in organic synthesis.

2. Reaction Mechanisms:

The compound's unique substitution pattern on the pyridine ring contributes to its reactivity. The presence of both bromine and difluoromethyl groups imparts distinct electronic properties, facilitating interactions with nucleophiles and electrophiles during chemical reactions.

Biological Applications

1. Antimicrobial Properties:

Research indicates that 6-Bromo-4-(difluoromethyl)pyridin-3-ol exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents .

2. Anticancer Potential:

The compound has been investigated for its anticancer properties, showing potential as a lead compound in drug discovery programs targeting specific cancer types. In vitro studies have highlighted its ability to inhibit the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Medical Applications

1. Drug Development:

6-Bromo-4-(difluoromethyl)pyridin-3-ol is explored as a candidate for developing new therapeutic agents. Its interactions with biological targets suggest it may modulate enzyme activities or receptor functions, leading to therapeutic effects in various diseases.

2. Mechanism of Action:

While the exact mechanism of action remains under investigation, preliminary studies suggest that the compound may enhance binding affinities to specific molecular targets, potentially leading to improved efficacy in drug formulations.

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, 6-Bromo-4-(difluoromethyl)pyridin-3-ol is utilized in producing specialty chemicals that require specific properties imparted by its unique structure. This includes applications in coatings, adhesives, and other materials where enhanced performance is desired.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)pyridin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Pyridin-3-ol Derivatives

Electronic and Physicochemical Properties

Difluoromethyl vs. Methyl (Position 4):

The difluoromethyl group in 6-Bromo-4-(difluoromethyl)pyridin-3-ol increases electron-withdrawing effects compared to the methyl group in 6-Bromo-4-methylpyridin-3-ol. This lowers the pKa of the hydroxyl group (~8.5 vs. ~9.2 for methyl), enhancing its hydrogen-bonding capacity . The CF₂H group also reduces lipophilicity (LogP ≈ 1.2 vs. 1.8 for methyl), improving aqueous solubility .Bromine vs. Chlorine/Fluorine (Position 6):

Bromine’s larger atomic radius and polarizability make it a superior leaving group compared to chlorine or fluorine. For instance, 6-Bromo-2-chloropyridin-3-ol undergoes cross-coupling reactions more readily than its chloro-substituted analogs . In contrast, 5-Bromo-6-fluoropyridin-3-ol leverages fluorine’s metabolic stabilization effects, which are critical in antiviral drug design .Hydroxymethyl vs. Difluoromethyl (Position 6):

The hydroxymethyl group in 2-Bromo-6-(hydroxymethyl)pyridin-3-ol introduces additional hydrogen-bonding sites, making it suitable for chelation in catalytic systems . However, this group may reduce metabolic stability compared to difluoromethyl due to oxidative susceptibility .

Research Findings and Trends

- Fluorine’s Role: Fluorinated analogs consistently show enhanced bioavailability and target affinity. For example, difluoromethyl-containing compounds exhibit 2–3× higher metabolic stability than non-fluorinated counterparts in preclinical studies .

- Substituent Position : Bromine at position 6 (vs. 2 or 5) optimizes steric compatibility in enzyme active sites, as seen in kinase inhibitor scaffolds .

- Chain Length Effects : Studies on 6-ethyl and 6-propyl pyridin-3-ol derivatives suggest that longer alkyl chains reduce solubility but improve membrane permeability, a trend that may extend to difluoromethyl analogs .

Biological Activity

6-Bromo-4-(difluoromethyl)pyridin-3-ol is a heterocyclic organic compound that has garnered attention for its significant biological activity. This article explores its biological interactions, mechanisms of action, and potential applications in drug discovery.

Structural Characteristics

The compound features:

- Bromine substituent at the 6th position

- Difluoromethyl group at the 4th position

- Hydroxyl group at the 3rd position

Its molecular formula is . The unique arrangement of these groups contributes to its distinctive electronic and steric properties, enhancing its utility in various biological contexts.

Biological Activity Overview

Research indicates that 6-Bromo-4-(difluoromethyl)pyridin-3-ol interacts with several biological targets, including enzymes and receptors. Key findings include:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which are critical in signaling pathways related to cancer and inflammation.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Cytotoxic Effects : Studies demonstrate cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which 6-Bromo-4-(difluoromethyl)pyridin-3-ol exerts its biological effects include:

- Enzyme Interaction : The compound binds to active sites of specific enzymes, altering their activity. For instance, it has been noted to interact with kinases involved in tumor progression.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses and signaling pathways critical for cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Bromo-4-(difluoromethyl)pyridin-3-ol:

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 6-Bromo-4-(difluoromethyl)pyridin-3-ol stands against structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Fluoropyridin-3-ol | Lacks bromine; different reactivity | Moderate enzyme inhibition |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | More complex structure; different biological activity | Stronger kinase inhibition |

| 4-Bromo-3-fluoropyridine | No hydroxyl group; distinct chemical properties | Limited antimicrobial effects |

The combination of bromine and difluoromethyl groups along with a hydroxyl substituent in 6-Bromo-4-(difluoromethyl)pyridin-3-ol imparts unique properties that enhance its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.